4-Dodecylbenzenesulfonic acid

Biodiesel Synthesis Acid Catalysis Fatty Acid Esterification

Source 4-Dodecylbenzenesulfonic acid (DBSA, CAS 68584-22-5) to combine strong Brønsted acidity (pKa ~ -2) with interfacial activity—a dual function absent in p-TSA or H₂SO₄. Its C12 hydrophobic chain drives faster esterification of free fatty acids even in wet, low-cost oils, while its low CMC (~1.2 × 10⁻³ mol/L) reduces surfactant loading in detergents and emulsion polymerization. Choose DBSA for >93% wax ester yield at 40°C, room-temperature lignin valorization, and robust performance where conventional acids fail.

Molecular Formula C18H30O3S
Molecular Weight 326.5 g/mol
CAS No. 68584-22-5
Cat. No. B1670862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dodecylbenzenesulfonic acid
CAS68584-22-5
SynonymsDodecyl benzene sulfonic acid;  Dodecyl benzenesulfonate;  Dodecylbenzenesulphonic acid;  Ddbsa; 
Molecular FormulaC18H30O3S
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21)
InChIKeyKWXICGTUELOLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Dodecylbenzenesulfonic Acid (CAS 68584-22-5): Technical Profile and Procurement-Relevant Distinctions


4-Dodecylbenzenesulfonic acid (DBSA), CAS 68584-22-5, is a linear alkylbenzenesulfonic acid with the molecular formula C₁₈H₃₀O₃S and a molecular weight of 326.5 g/mol . It functions as both a strong Brønsted acid (pKa ~ -2 to -3, comparable to sulfuric acid) and an anionic surfactant, characterized by a hydrophobic C12 alkyl chain attached to a benzenesulfonic acid head group [1]. This amphiphilic structure enables dual functionality as a catalyst and emulsifier, distinguishing it from conventional mineral acids and non-surface-active sulfonic acids in industrial applications [2].

Why 4-Dodecylbenzenesulfonic Acid (DBSA) Cannot Be Directly Substituted with General-Purpose Sulfonic Acids in Critical Applications


Substituting DBSA (CAS 68584-22-5) with structurally simpler sulfonic acids like p-toluenesulfonic acid (p-TSA) or sulfuric acid introduces quantifiable performance deficits in biphasic and water-containing systems. DBSA's 12-carbon hydrophobic tail imparts interfacial activity and emulsion-forming capacity that p-TSA lacks [1]. This property translates to a demonstrably higher catalytic rate in fatty acid esterification and enables reactions to proceed in high-water environments that would quench conventional acid catalysts [2]. Furthermore, DBSA's ability to form microreactors via micellization is a unique function not replicable by non-amphiphilic acids [3].

4-Dodecylbenzenesulfonic Acid (DBSA) Technical Evidence: Quantified Performance Differentiation Versus Key Comparators


Superior Catalytic Rate in Oleic Acid Esterification Versus p-TSA and H₂SO₄

In the esterification of oleic acid with methanol, 4-dodecylbenzenesulfonic acid (DBSA) exhibited a markedly higher reaction rate compared to both p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄). The study explicitly correlated this rate enhancement with increasing catalyst hydrophobicity [1]. The reported activation energy for the forward reaction catalyzed by DBSA was 58.5 kJ/mol [1].

Biodiesel Synthesis Acid Catalysis Fatty Acid Esterification

High Water Tolerance in Esterification: Maintained Activity Where Conventional Acids Fail

DBSA remained a highly active esterification catalyst even in the presence of high excess water content, a condition under which conventional acid catalysts like sulfuric acid suffer significant activity loss due to dilution into the aqueous phase [1]. This tolerance was demonstrated in the esterification of oleic acid and transesterification of oleic oil with 1-butanol, where DBSA maintained high conversion despite water loadings that would inhibit other catalysts [1].

Waste Lipid Valorization Biphasic Catalysis Water-Tolerant Catalysis

Quantified Yield Advantage in Low-Temperature Wax Ester Synthesis

Using DBSA as a catalyst for the solvent-free esterification of oleic acid with cetyl alcohol at a mild 40°C achieved a 93.6% conversion rate of cetyl alcohol to cetyl oleate (a wax ester) within 4 hours [1]. This high yield was obtained with only 10 mol% catalyst loading and a 1.3:1 molar ratio of oleic acid to alcohol [1].

Wax Ester Production Cosmetic Ingredients Solvent-Free Synthesis

Micellization and Interfacial Activity: Quantified CMC and Counterion Binding

DBSA exhibits classic surfactant behavior with a defined critical micelle concentration (CMC). Conductance measurements in aqueous solution at 20°C yielded a CMC of approximately 1.2 × 10⁻³ mol/L for DBSA, with a degree of counterion binding (β) of 0.62 [1]. The aggregation number (n) was determined to be 32, and the number of counterions per micelle (m) was 20 [1].

Surfactant Science Micellization Thermodynamics Colloid Chemistry

Procurement-Guided Application Scenarios for 4-Dodecylbenzenesulfonic Acid (DBSA)


Biodiesel and Fatty Acid Ester Production from High-FFA or Wet Feedstocks

DBSA is the catalyst of choice for esterifying free fatty acids (FFAs) in low-cost, high-FFA oils (e.g., waste cooking oil, crude palm oil) or wet lipid streams. Its hydrophobicity drives a higher reaction rate than p-TSA or H₂SO₄ [1], and its water tolerance maintains catalytic activity where sulfuric acid is deactivated [2]. This enables direct processing of waste lipids without costly drying or FFA stripping steps.

Low-Temperature Synthesis of Cosmetic and Pharmaceutical Wax Esters

For the production of oleic acid-based wax esters (e.g., cetyl oleate, oleyl oleate) used in cosmetics and pharmaceuticals, DBSA catalyzes high-yield (>93%) esterification at 40°C under solvent-free conditions [3]. This low-temperature capability minimizes thermal degradation of sensitive ingredients and reduces energy consumption compared to traditional catalysts requiring 60-100°C operation.

Lignin Valorization via Aqueous Esterification in Surfactant-Combined Microreactors

DBSA enables green esterification of kraft lignin with oleic acid in water at room temperature, achieving a 30.3 ± 0.9% yield of lignin ester while simultaneously solubilizing lignin and dispersing oleic acid [4]. This surfactant-combined microreactor approach, which relies on DBSA's amphiphilic nature, provides a pathway for high-value utilization of lignin waste streams.

Formulation of High-Efficiency Detergents and Emulsifiers

With a CMC of ~1.2 × 10⁻³ mol/L—approximately 7-fold lower than SDS—DBSA delivers micellization at significantly lower concentrations [5]. This property makes it a cost-effective anionic surfactant for liquid and powder detergents, industrial cleaners, and emulsion polymerization, where reduced active ingredient loading translates to lower formulation costs and environmental footprint.

Technical Documentation Hub

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